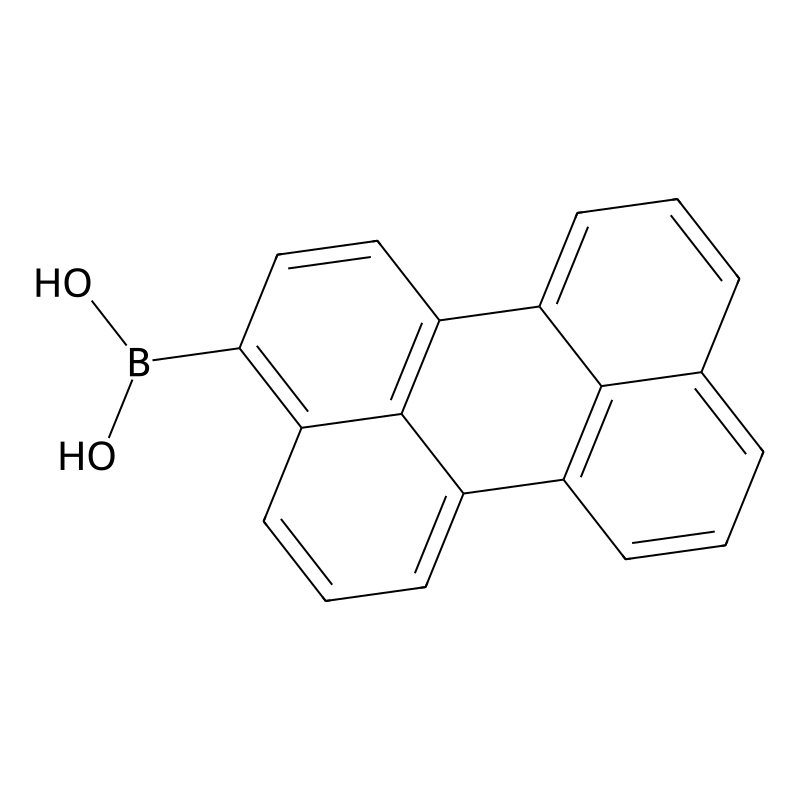Perylene-3-boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic optoelectronic materials
Perylene-3-boronic acid's structure allows it to absorb and emit light efficiently. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) and organic solar cells [].
Bioconjugation
The boronic acid group in perylene-3-boronic acid can form reversible covalent bonds with certain biomolecules. This property makes it a promising candidate for attaching organic molecules to biomolecules for research purposes [].
Molecular recognition
Perylene-3-boronic acid's planar structure and specific interactions with other molecules are being studied for its potential applications in molecular sensors and targeted drug delivery [].
Perylene-3-boronic acid is an organic compound with the molecular formula CHBO and a molecular weight of 296.13 g/mol. It is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its stability and fluorescence properties. The presence of the boronic acid functional group makes this compound particularly useful in various
Perylene-3-boronic acid primarily participates in cross-coupling reactions, notably the Suzuki–Miyaura reaction. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are essential in synthesizing pharmaceuticals and organic materials. The reaction typically requires a palladium catalyst and a base, such as sodium carbonate, to facilitate the formation of the desired products .
The general reaction can be represented as follows:
Where Ar and Ar' represent aryl groups and X represents a halide.
Perylene-3-boronic acid can be synthesized through several methods:
- Direct Boronation: This method involves the reaction of perylene with boron reagents under controlled conditions to introduce the boronic acid group.
- Functionalization of Perylene Derivatives: Starting from other perylene derivatives, selective functionalization can introduce the boronic acid moiety.
- Suzuki Coupling: Utilizing existing perylene derivatives with suitable halide substituents allows for the introduction of boronic acid via Suzuki coupling reactions .
Perylene-3-boronic acid finds applications in various fields:
- Organic Electronics: It is used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties.
- Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent marker in biological imaging.
- Material Science: It serves as a building block for creating complex organic materials with tailored properties .
Interaction studies involving perylene-3-boronic acid often focus on its reactivity with various substrates in cross-coupling reactions. Research indicates that its reactivity can be influenced by factors such as solvent choice, temperature, and the nature of the aryl halide used in reactions. Additionally, studies on its interactions with biological molecules are emerging, highlighting potential applications in drug design and delivery systems .
Several compounds share structural similarities with perylene-3-boronic acid, including:
- Perylene: A polycyclic aromatic hydrocarbon without functional groups; known for its stability and fluorescence.
- Biphenylboronic Acid: Contains two phenyl rings connected by a single bond; used similarly in cross-coupling reactions.
- Naphthalene-1-boronic Acid: A simpler structure compared to perylene-3-boronic acid; also utilized in Suzuki coupling reactions.
| Compound | Structure Type | Key Features |
|---|---|---|
| Perylene | Polycyclic Aromatic Hydrocarbon | High stability and fluorescence |
| Biphenylboronic Acid | Boronic Acid | Used in cross-coupling reactions |
| Naphthalene-1-boronic Acid | Boronic Acid | Simpler structure; effective in Suzuki reactions |
Perylene-3-boronic acid stands out due to its unique combination of properties derived from both its perylene backbone and boronic acid functionality, making it particularly valuable in advanced materials science and organic synthesis applications .








